Ethyl 3-(2-pyrazinyl)-3-oxopropanoate Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 62124-77-0
VCID: VC3788808
InChI: InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3
SMILES: CCOC(=O)CC(=O)C1=NC=CN=C1
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

CAS No.: 62124-77-0

Cat. No.: VC3788808

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate - 62124-77-0

Specification

CAS No. 62124-77-0
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name ethyl 3-oxo-3-pyrazin-2-ylpropanoate
Standard InChI InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3
Standard InChI Key OPBDMDPBJKVMNL-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=NC=CN=C1
Canonical SMILES CCOC(=O)CC(=O)C1=NC=CN=C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate possesses the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . Its IUPAC name, ethyl 3-oxo-3-pyrazin-2-ylpropanoate, reflects the ester linkage at position 3 of the pyrazine ring (Figure 1). The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing keto group enhances electrophilic substitution reactivity at the pyrazine ring’s α-positions .

Key identifiers:

  • CAS Registry: 62124-77-0

  • EC Number: 263-421-0

  • MDL Number: MFCD04114374

  • SMILES: CCOC(=O)CC(=O)C1=NC=CN=C1

Physicochemical Properties

The compound exhibits a density of 1.21 g/cm³ and a boiling point of 291.1°C at 760 mmHg . Its calculated partition coefficient (LogP) of 0.61250 suggests moderate hydrophobicity, balancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited water miscibility .

PropertyValueSource
Melting PointNot reported
Refractive Index1.533 (estimated)
Vapor Pressure (25°C)0.001 mmHg (estimated)
Flash Point>110°C

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves Claisen condensation between ethyl oxalyl chloride and 2-acetylpyrazine under basic conditions . Alternative methods include:

  • Transesterification: Reaction of methyl 3-(2-pyrazinyl)-3-oxopropanoate with ethanol in the presence of acid catalysts .

  • Ketone-Ester Coupling: Palladium-catalyzed cross-coupling of pyrazine boronic acids with β-keto esters .

A representative procedure from analogous pyridine derivatives involves refluxing 3-phenyl-1H-1,2,4-triazol-5-amine with β-keto esters in acetic acid at 115°C for 12 hours, yielding heterocyclic hybrids .

Reaction Profile

The compound undergoes characteristic reactions:

  • Nucleophilic Acyl Substitution: The ester group reacts with amines to form amides (e.g., with 1-aminopyrrolidin-2-one in pyridine) .

  • Knoevenagel Condensation: The active methylene group participates in cyclocondensations to form pyrazolo[3,4-b]pyridines .

  • Coordination Chemistry: The pyrazine nitrogen and keto oxygen act as bidentate ligands for transition metals like Cu(II) and Ru(III) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.32 (d, J=1.5 Hz, 1H, Pyz-H), 8.77 (dd, J=2.5 Hz, 1H, Pyz-H), 8.65 (d, J=2.5 Hz, 1H, Pyz-H), 4.33 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, COCH₂CO), 1.38 (t, J=7.1 Hz, 3H, CH₃) .

  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1560 cm⁻¹ (C=N pyrazine) .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a retention time of 6.8 minutes, with >98% purity at 254 nm .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to pyrazinamide analogs, with demonstrated activity against Mycobacterium tuberculosis . Recent studies modified the ester group to produce carboxamide derivatives showing 92% growth inhibition at 50 μM concentrations .

Coordination Polymers

Reaction with Cu(NO₃)₂·3H₂O in DMF yields a 2D metal-organic framework (MOF) with a surface area of 1,150 m²/g, potential for gas storage .

Flavor Chemistry

Pyrolysis at 300°C generates 2-acetylpyrazine, a key flavorant in roasted foods (threshold 10 ppb) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator